molecular formula C27H25N3O4 B12171919 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B12171919
M. Wt: 455.5 g/mol
InChI Key: CYNWANRRBGMMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core fused with an isoindole ring, which is further substituted with a propanamide group and a methoxyphenyl ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which is a three-component reaction involving anilines, alkenes, and aldehydes. For instance, the reaction of aniline, trans-anethole, and 2-formylbenzoic acid in the presence of a eutectic solvent such as choline chloride and zinc chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of recyclable solvents and catalysts can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and dihydro derivatives, which can have different biological activities and properties .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

  • Anticancer Properties : Studies have shown that isoindole and quinazoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, a recent study evaluated the anti-proliferative effects of synthesized compounds against A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) cell lines using the MTT assay .
  • Antiviral Activity : In silico studies have demonstrated that certain derivatives can bind effectively to viral proteins, such as the COVID-19 main protease, suggesting potential for antiviral drug development .

Case Studies

StudyFindingsApplications
Anti-cancer Activity Compounds demonstrated significant inhibition in various cancer cell lines (e.g., A549, HT-29) with IC50 values indicating potency .Potential development of new anticancer agents.
Molecular Docking Studies Showed strong binding affinities to COVID-19 main protease, with binding energies comparable to established antiviral drugs .Development of antiviral therapies targeting SARS-CoV-2.
Pharmacological Evaluation Evaluated for anti-inflammatory and analgesic properties in animal models, showing promising results .Potential use in pain management therapies.

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential pharmacological properties, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₁H₂₀N₄O₃
  • Molecular Weight : 376.41 g/mol
  • CAS Number : 1630873-33-4

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly influence the anticancer potency.

CompoundIC50 (μM)Cell Line
Compound A0.36MDA-MB-231
Compound B1.50A549
Compound C0.76HeLa

In vitro studies have shown that the compound under discussion may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Activity

In addition to anticancer effects, quinazolinone derivatives are known for their anti-inflammatory properties. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds with similar structures have shown promising results in reducing inflammation markers in vitro.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and survival.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • COX Enzyme Inhibition : Similar compounds have been shown to inhibit COX-1 and COX-2, reducing prostaglandin synthesis and inflammation.

Study 1: Anticancer Efficacy

A recent study synthesized various quinazolinone derivatives, including the target compound, and tested their efficacy against multiple cancer cell lines. Results indicated that the compound exhibited an IC50 value comparable to established chemotherapeutics like Doxorubicin, suggesting its potential as a lead compound in cancer therapy .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar quinazolinone compounds. The results showed significant inhibition of COX enzymes, leading to reduced levels of inflammatory cytokines in treated cells .

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C27H25N3O4/c1-34-19-12-10-18(11-13-19)14-16-28-24(31)15-17-29-25-20-6-2-3-7-21(20)27(33)30(25)23-9-5-4-8-22(23)26(29)32/h2-13,25H,14-17H2,1H3,(H,28,31)

InChI Key

CYNWANRRBGMMBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.